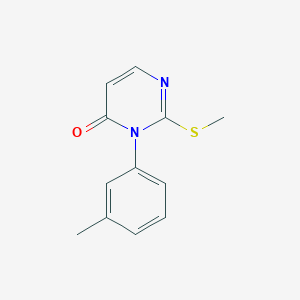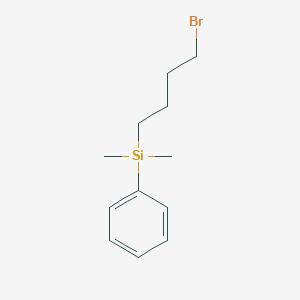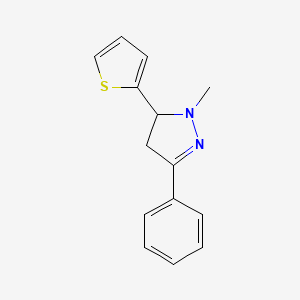
Tetraphenylarsanium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylarsanium thiocyanate is an organoarsenic compound that features a tetraphenylarsanium cation paired with a thiocyanate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenylarsanium thiocyanate can be synthesized through a metathetic reaction. One common method involves mixing tetraphenylarsanium chloride with sodium thiocyanate in an aqueous solution. The reaction precipitates this compound as white needles, which can be collected and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar metathetic reactions on a larger scale, ensuring purity and yield through controlled reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylarsanium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the arsenic center can be oxidized or reduced.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organoarsenic compounds, while oxidation and reduction reactions can alter the oxidation state of the arsenic center.
Wissenschaftliche Forschungsanwendungen
Tetraphenylarsanium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and as a precursor for various coordination complexes.
Biology and Medicine: Research into its potential biological activity, including antibacterial and anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of novel materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which tetraphenylarsanium thiocyanate exerts its effects involves interactions at the molecular level. The thiocyanate group can participate in various chemical reactions, while the tetraphenylarsanium cation can interact with other molecules through non-covalent interactions such as hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylphosphonium Thiocyanate: Similar in structure but with a phosphorus center instead of arsenic.
Tetraphenylstibonium Thiocyanate: Similar in structure but with an antimony center instead of arsenic.
Uniqueness: Tetraphenylarsanium thiocyanate is unique due to the presence of the arsenic center, which imparts distinct chemical properties compared to its phosphorus and antimony analogs.
Eigenschaften
CAS-Nummer |
4566-60-3 |
|---|---|
Molekularformel |
C25H20AsNS |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
tetraphenylarsanium;thiocyanate |
InChI |
InChI=1S/C24H20As.CHNS/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1-3/h1-20H;3H/q+1;/p-1 |
InChI-Schlüssel |
ZFCUBVZQPORWFX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)



![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)

![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
